molecular formula C8H12N4O B13303199 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B13303199
M. Wt: 180.21 g/mol
InChI Key: FAMLDPYPVPSVAT-UHFFFAOYSA-N
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Description

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is a bicyclic heterocyclic compound featuring a fused pyrazole-pyrimidine core with a methyl substituent at the 5-position and a carboxamide group at the 3-position.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C8H12N4O/c1-5-2-3-12-8(11-5)6(4-10-12)7(9)13/h4-5,11H,2-3H2,1H3,(H2,9,13)

InChI Key

FAMLDPYPVPSVAT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=C(C=N2)C(=O)N)N1

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of Cyanoacetamides and Pyrazoles

A prominent route involves the condensation of substituted cyanoacetamides with amino-pyrazoles under basic conditions, leading to the formation of the pyrazolopyrimidine core. An example is the synthesis of 7-amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide .

Reaction Scheme:

Cyanoacetamide + Amino-pyrazole → Pyrazolopyrimidine core

Key Conditions:

  • Solvent: DMF or pyridine
  • Base: Sodium methoxide or sodium ethoxide
  • Reflux conditions for 12–24 hours

Research Evidence:

  • Arkivoc (2010) described the condensation of cyanoacetamides with amino-pyrazoles to generate pyrazolopyrimidines with yields up to 71%.

Halogenation and Nucleophilic Substitution

The core heterocycle can be halogenated at positions 5 and 7 using phosphorus oxychloride (POCl₃), followed by nucleophilic substitution with amines to introduce various substituents, including methyl groups.

Reaction Scheme:

Pyrazolopyrimidine + POCl₃ → 5,7-dichloro derivative
→ Nucleophilic substitution with methylamine or other amines → Target derivative

Research Evidence:

  • The synthesis of 5,7-dichloropyrazolo[1,5-a]pyrimidines and subsequent substitution reactions are detailed in recent literature, with yields exceeding 60%.

Cyclocondensation with β-Enaminones

Another approach involves cyclocondensation reactions between β-enaminones and hydrazines or aminopyrazoles, which facilitate the formation of the heterocyclic core with substitution at the 3-position.

Reaction Scheme:

β-Enaminone + Hydrazine derivative → Pyrazolopyrimidine

Research Evidence:

  • A microwave-assisted synthesis reported by PubMed (2018) achieved regioselective formation of 3-formylpyrazolo[1,5-a]pyrimidines, which can be further functionalized to obtain the carboxamide.

Amidation to Introduce the Carboxamide Group

The final step often involves converting the carboxylic acid or ester precursor into the corresponding amide via standard amidation reactions.

Reaction Conditions:

  • Reagents: Thionyl chloride or oxalyl chloride for acid to acyl chloride conversion
  • Amine: Methylamine or ammonia
  • Solvent: Dichloromethane or ethanol
  • Conditions: Reflux under inert atmosphere

Research Evidence:

  • The synthesis of related carboxamide derivatives has been documented with yields around 70%, emphasizing mild conditions and high selectivity.

Summary of Key Reaction Data

Step Reaction Type Reagents Conditions Yield (%) References
1 Condensation Cyanoacetamide + Amino-pyrazole Reflux, DMF 71
2 Halogenation POCl₃ Reflux, inert atmosphere 65
3 Nucleophilic substitution Amine derivatives Room temp to reflux 60–85
4 Amidation Acid chloride + Amine Reflux, inert 70

Notable Variations and Recent Advances

  • Microwave-assisted synthesis has been employed to accelerate the formation of pyrazolopyrimidines, offering yields up to 98% and shorter reaction times.
  • One-pot multi-step reactions combining condensation, halogenation, and amidation have been developed to streamline synthesis, reducing purification steps.
  • Substituent modifications at the 4- and 5-positions of the heterocycle have been achieved via Suzuki–Miyaura cross-coupling, expanding the chemical diversity of derivatives.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, which can be further explored for their biological activities .

Scientific Research Applications

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site, enhancing its inhibitory potency .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between the target compound and its analogs:

Compound Substituents Synthesis Method Key Properties Biological Activity
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide (Target) 5-CH₃, 3-CONH₂ Likely via cyclocondensation of 5-aminopyrazole with β-diketones or esters Data not explicitly provided; inferred stability from analogs Not reported; analogs show cytotoxicity
7a (N-Aryl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide) 5,7-CH₃, 3-CONH₂, N-aryl Reflux with acetylacetone in glacial acetic acid Crystallized from ethanol; moderate cytotoxicity (IC₅₀: 10–20 μM) Cytotoxic against HepG2 and MCF-7 cells
10a (7-Amino-6-cyano-5-(4-MeOPh)-pyrazolo[1,5-a]pyrimidine-3-carboxamide) 6-CN, 5-(4-MeOPh), 7-NH₂ Condensation with 2-(4-MeO-benzylidene)malononitrile in ethanol High polarity due to cyano and methoxyphenyl groups; recrystallized from ethanol Not reported
8b (7-(4-MeOPh)-5-Me-pyrazolo[1,5-a]pyrimidine-3-carboxamide) 5-CH₃, 7-(4-MeOPh), 3-CONH₂ Ultrasound-assisted synthesis in aqueous media; confirmed by X-ray crystallography Enhanced regioselectivity; structurally unambiguous Not reported
Ethyl 5-cyclopropyl-7-(CF₃)-pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-cyclopropyl, 7-CF₃, 3-COOEt Not specified; likely via cyclopropane introduction Higher lipophilicity (C13H16F3N3O2); CAS 827591-57-1 Not reported
3-Bromo-2,6-dimethyl-pyrazolo[1,5-a]pyrimidine 2,6-CH₃, 3-Br Not specified Boiling point: 332.8±42.0°C; density: 1.70±0.1 g/cm³; pKa: 2.96±0.40 Industrial intermediate

Substituent Effects on Physicochemical Properties

  • Methyl Groups: The 5-methyl group in the target compound likely enhances metabolic stability compared to non-methylated analogs like 10a, which contains a polar cyano group .
  • Carboxamide vs.
  • Halogenation : Bromo-substituted analogs (e.g., 3-Bromo-2,6-dimethyl-... ) exhibit higher density and lower pKa, suggesting increased electrophilicity and reactivity .

Biological Activity

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, potential as an antimicrobial agent, and mechanisms of action.

Structural Information

  • Molecular Formula : C8H11N3O2
  • Molecular Weight : 181.19 g/mol
  • CAS Number : 2091696-96-5

2D Structure Representation

2D Structure

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy. For instance:

  • A study synthesized various derivatives and evaluated their anticancer activity across multiple cancer cell lines. One derivative exhibited a mean growth inhibition (GI%) of 43.9% against 56 cell lines , showcasing its broad-spectrum anticancer potential .
  • Another derivative demonstrated significant cytotoxicity against RFX 393 cancer cells , inducing apoptosis and causing cell cycle arrest predominantly in the G0–G1 phase . The results indicated that treated cells increased to 84.36% in G0–G1 phase compared to 57.08% in control groups.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • A derivative of pyrazolo[1,5-a]pyrimidine was identified as a potential lead against Mycobacterium tuberculosis through high-throughput screening. This scaffold exhibited low cytotoxicity while maintaining promising activity against Mtb within macrophages .
  • The mechanism of action was distinct from other known inhibitors, as it did not interfere with cell-wall biosynthesis or iron uptake pathways .

The mechanisms by which these compounds exert their biological effects are critical for understanding their therapeutic potential:

  • Cell Cycle Arrest : The compounds induce cell cycle arrest at the G0–G1 phase, leading to reduced proliferation of cancer cells.
  • Apoptosis Induction : Enhanced cytotoxicity is linked to the induction of apoptosis in cancer cells.
  • Targeting Specific Kinases : Some derivatives act as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are pivotal in cancer cell signaling pathways .

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDerivatives showed up to 43.9% GI across multiple cancer cell lines; significant cytotoxicity against RFX 393 cells .
Antitubercular ScreeningIdentified as potential leads against Mtb with low cytotoxicity; distinct mechanisms from traditional antibiotics .
Mechanistic InsightsInduction of apoptosis and G0–G1 phase arrest observed; binding interactions with CDK2 and TRKA elucidated through molecular docking studies .

Q & A

Q. What are the established synthetic routes for 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as 3-amino-4-methylpyrazole with ethyl acetoacetate in a polar aprotic solvent (e.g., DMF or ethanol) under reflux. Post-cyclization, the carboxamide group is introduced via coupling reactions (e.g., using carbodiimide reagents). For example, a protocol for analogous pyrazolo[1,5-a]pyrimidine-3-carboxamides involves:

Formation of the pyrimidine core via condensation of enaminones with aminopyrazoles .

Amidation using HATU/DIPEA in DMF to yield the carboxamide derivative .
Key Reaction Conditions :

StepReagents/ConditionsYieldReference
CyclizationEthanol, reflux, 12h60-70%
AmidationHATU, DIPEA, DMF, rt75-85%

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : To confirm the pyrazolo-pyrimidine scaffold and substituent positions (e.g., methyl groups and carboxamide protons).
  • IR Spectroscopy : Identify carbonyl stretches (e.g., C=O at ~1670 cm⁻¹) and N-H vibrations .
  • Mass Spectrometry (EI/ESI) : Confirm molecular weight (e.g., [M+H]+ = 209.1 for C9H12N4O) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Systematic optimization involves:
  • Solvent Screening : Replace ethanol with DMF to enhance solubility of intermediates .
  • Catalyst Use : Add catalytic p-TsOH to accelerate cyclization .
  • Temperature Control : Lower reaction temperatures (e.g., 60°C) to reduce side reactions in amidation steps .
  • Purification : Use gradient column chromatography (e.g., hexane/EtOAc) or recrystallization from DMF/water .

Q. What strategies resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Orthogonal Assays : Validate kinase inhibition (e.g., ADP-Glo™ assay) alongside cytotoxicity profiling (MTT assay on HEK293 cells) to decouple target effects from nonspecific toxicity.
  • Purity Verification : Ensure >95% purity via HPLC before testing; impurities like unreacted intermediates may confound results .
  • Structural Analog Comparison : Benchmark against 7-amino derivatives (e.g., 7-amino-pyrazolo[1,5-a]pyrimidines) to isolate substituent-specific effects .

Q. How can computational methods predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 3POZ). Focus on hydrogen bonding between the carboxamide and kinase hinge residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends across derivatives .

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